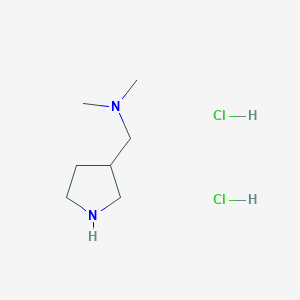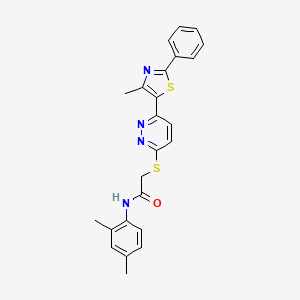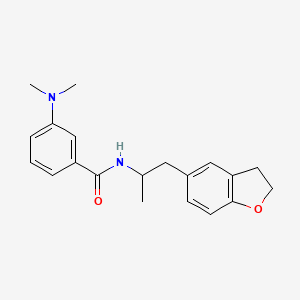![molecular formula C13H17N5O B3008187 1-(4-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)piperazin-1-yl)ethanone CAS No. 2034416-89-0](/img/structure/B3008187.png)
1-(4-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)piperazin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)piperazin-1-yl)ethanone, commonly known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It is a chemical compound that has been widely studied for its potential therapeutic applications in various neurological and psychiatric disorders. In
Aplicaciones Científicas De Investigación
Synthesis and Chemical Diversity
1-(4-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)piperazin-1-yl)ethanone serves as a key intermediate in the synthesis of a wide range of heterocyclic compounds. Research has shown the effective synthesis of pyrazolo[1,5-a]pyrimidines, pyrazolo[5,1-c]triazines, thieno[2,3-b]pyridines, and polysubstituted pyridines containing the 1,2,3,-triazole moiety, highlighting its utility in pharmaceutical chemistry for developing compounds with potential antitrypanosomal activity (Abdelriheem, Zaki, & Abdelhamid, 2017).
Building Blocks for Piperazine Synthesis
The compound also serves as a foundational element in the orthogonal protection strategy for synthesizing various 2-substituted piperazines. This method prepares tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-ones from bis-carbamate protected piperazine-2-carboxylic acids, indicating its role in designing piperazine scaffolds for potential pharmacological applications (Clark & Elbaum, 2007).
Antimicrobial Activity
Furthermore, derivatives of this compound have been synthesized and shown to exhibit antimicrobial activity. This includes a series of 2-pyrazolines synthesized from α,β-unsaturated ketones, demonstrating the compound's relevance in developing new antimicrobial agents (Hassan, 2013).
Applications in Organic Synthesis
The chemical versatility of this compound is further illustrated by its use in synthesizing novel pyrazolo[1,5‐a]pyrimidine, 1,2,4‐triazolo[1,5‐a]pyrimidine, pyrido[2,3‐d]pyrimidine, pyrazolo[5,1‐c]‐1,2,4‐triazine, and 1,2,4‐triazolo[5,1‐c]‐1,2,4‐triazine derivatives incorporating a thiazolo[3,2‐a]benzimidazole moiety. These compounds have shown moderate effects against bacterial and fungal species, indicating potential for therapeutic use (Abdel‐Aziz, Hamdy, Fakhr, & Farag, 2008).
Enaminones in Drug Synthesis
Enaminones derived from this compound have been used as building blocks for synthesizing substituted pyrazoles with antitumor and antimicrobial activities. This demonstrates its significance in the development of compounds with potential health benefits (Riyadh, 2011).
Mecanismo De Acción
Target of Action
Related compounds such as pyrazolo[1,5-a]pyrimidines have been studied for their optical applications
Mode of Action
The mode of action of this compound is currently unknownRelated compounds have been found to have tunable photophysical properties , suggesting that this compound may also interact with its targets in a similar manner.
Biochemical Pathways
Related compounds have been found to be crucial tools for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials . This suggests that this compound may also affect similar biochemical pathways.
Result of Action
Related compounds have been found to have key characteristics such as simpler and greener synthetic methodology and tunable photophysical properties . This suggests that this compound may also have similar effects.
Action Environment
Related compounds have been found to have better solubility in green solvents , suggesting that this compound may also be influenced by similar environmental factors.
Propiedades
IUPAC Name |
1-[4-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O/c1-10-9-12-13(14-3-4-18(12)15-10)17-7-5-16(6-8-17)11(2)19/h3-4,9H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIPJUFAAFDJPGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CN=C(C2=C1)N3CCN(CC3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]aniline](/img/structure/B3008109.png)




![1-[(2-chlorobenzyl)oxy]-2-(4-chlorophenyl)-1H-1,3-benzimidazole](/img/structure/B3008117.png)
![(E)-ethyl 2-(2-((5-methylisoxazole-3-carbonyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3008119.png)
![3-[4-(tert-butyl)benzyl]-1-ethyl-4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one](/img/structure/B3008121.png)

![2-[3-(anilinomethyl)-6,7-dimethoxy-2-oxoquinolin-1(2H)-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B3008123.png)
![[1,2,4]Triazolo[1,5-A]pyridine-2-methanamine hcl](/img/structure/B3008127.png)